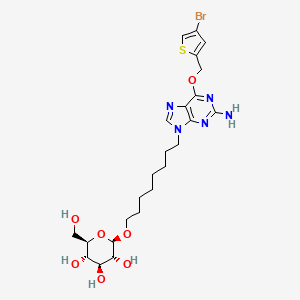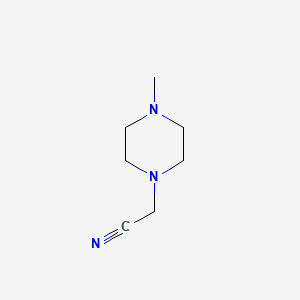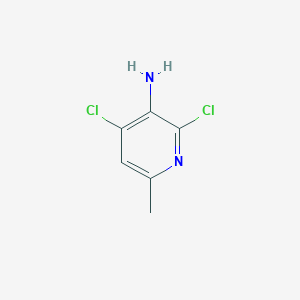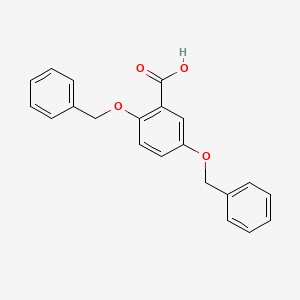![molecular formula C9H6O2S B1588876 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde CAS No. 199339-71-4](/img/structure/B1588876.png)
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde
概述
描述
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula of C9H6O2S and a molecular weight of 182.21 g/mol.
作用机制
The mechanism of action of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is its relatively simple synthesis method. It is also relatively stable and can be easily stored for long periods of time. However, one of the main limitations of this compound is its low solubility in water, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential applications in the field of nanotechnology, such as its use as a fluorescent probe for the detection of metal ions. Additionally, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections, should be further explored.
科学研究应用
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-hydroxy-1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGDDMZTWHASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457900 | |
| Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199339-71-4 | |
| Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

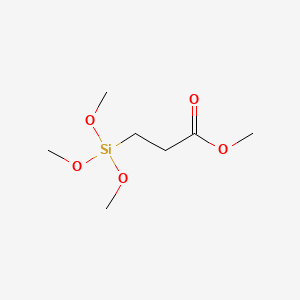


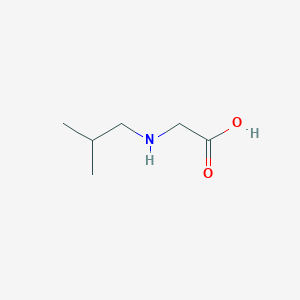
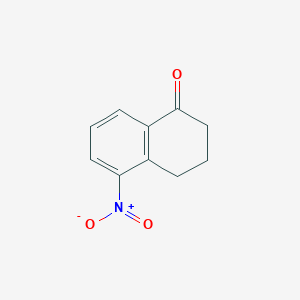

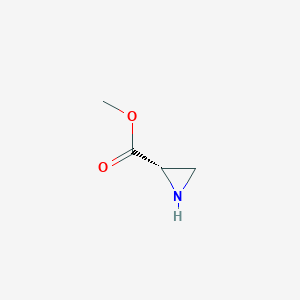
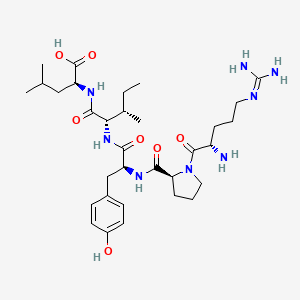
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

